Mifepristone is derived from the natural steroid backbone and has been modified to enhance its pharmacological properties. The chemical classification places it within the category of hormones and steroids, specifically as a glucocorticoid receptor antagonist and a progestational hormone inhibitor . The International Union of Pure and Applied Chemistry name for Mifepristone is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .
The synthesis of Mifepristone involves several key steps that have been optimized over time to improve yield and purity. One notable method includes:
This multi-step synthesis highlights the complexity involved in producing pharmaceutical-grade Mifepristone.
Mifepristone has a molecular formula of and a molecular weight of approximately 445.59 g/mol . Its structural representation can be expressed using various notations:
CN(C)c1ccc(cc1)[C@H]2C[C@@]3(C)[C@@H](CC[C@@]3(O)C#CCO)[C@@H]4CCC5=CC(=O)CCC5=C24
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1
.The three-dimensional structure reveals multiple chiral centers contributing to its biological activity.
Mifepristone undergoes various chemical reactions that contribute to its pharmacological effects. Key reactions include:
These reactions are crucial for understanding the drug's efficacy and safety profile.
Mifepristone functions primarily by antagonizing progesterone receptors. This action leads to:
This dual mechanism makes it effective for both pregnancy termination and managing hypercortisolism.
Mifepristone exhibits several notable physical properties:
Chemical properties include:
Mifepristone has significant applications in medicine:
These applications underscore Mifepristone's importance in both therapeutic settings and ongoing research initiatives.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5